1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one
Description
This compound (CAS: 1705669-17-5, molecular formula: C23H29NO5S, molecular weight: 431.55 g/mol) features a piperidine ring substituted with a 4-methoxybenzenesulfonyl group at the 4-position and an ethanone linker connected to a 4-isopropylphenoxy moiety.
Properties
IUPAC Name |
1-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5S/c1-17(2)18-4-6-20(7-5-18)29-16-23(25)24-14-12-22(13-15-24)30(26,27)21-10-8-19(28-3)9-11-21/h4-11,17,22H,12-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCMAVVYEBFWEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxybenzenesulfonyl group: This step involves the sulfonylation of the piperidine ring using methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the ethanone moiety: This can be done through a nucleophilic substitution reaction, where the piperidine derivative reacts with an appropriate ethanone precursor.
Linking the phenoxy group: The final step involves the etherification of the ethanone derivative with a phenol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of bases or catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
The molecular formula of the compound is , and it has a molecular weight of approximately 380.5 g/mol. The structure includes a piperidine ring, a methoxybenzenesulfonyl group, and a phenoxy group, making it a versatile scaffold for further modifications and applications in drug design.
Medicinal Chemistry
The compound has shown promise as a lead structure for developing new pharmaceuticals. Its unique functional groups allow for interactions with biological targets, potentially leading to novel therapeutic agents.
- COX-2 Inhibition : Compounds similar to this structure have been evaluated for their ability to inhibit cyclooxygenase enzymes, particularly COX-2, which is implicated in inflammatory processes. For example, derivatives with similar sulfonamide functionalities have demonstrated significant anti-inflammatory effects in preclinical models .
Neuropharmacology
Research indicates that compounds with similar piperidine structures can interact with neurotransmitter systems, particularly in the context of dopamine transporters (DAT). This suggests potential applications in treating conditions like Parkinson's disease through neuroimaging or as therapeutic agents targeting dopaminergic pathways .
Anticancer Activity
Studies have explored the anticancer properties of related compounds, focusing on their ability to induce apoptosis in cancer cells. The sulfonamide group may enhance selectivity towards cancerous tissues, making these compounds candidates for further investigation in oncology .
Case Studies
Mechanism of Action
The mechanism of action of 1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s sulfonyl and phenoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structurally and functionally related compounds, emphasizing substituent variations and their implications:
Key Structural and Functional Insights:
The sulfonyl group in the target compound may enhance metabolic stability compared to carbonyl-containing analogs (e.g., QD10) .
Synthetic Feasibility: Compounds like 6n with pyridinyl-thiazolyl motifs achieve high yields (88%) via method C, suggesting scalable routes for similar structures .
The 4-isopropylphenoxy group in the target compound resembles substituents in anthelmintic agents (e.g., 6e), hinting at antiparasitic applications .
Notes
- SAR Trends : Sulfonyl and carbonyl groups in the piperidine/piperazine region improve binding affinity to enzymes or receptors, while bulky aryloxy groups modulate selectivity .
- Unresolved Questions : The target compound’s specific biological targets, pharmacokinetics, and toxicity profile remain uncharacterized in the provided evidence.
- Research Gaps : Comparative studies on metabolic stability (e.g., CYP450 interactions) between sulfonyl- and carbonyl-containing analogs are needed.
Biological Activity
1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C21H25NO5S
- Molecular Weight: 397.50 g/mol
- CAS Number: 1021118-52-4
- SMILES Notation: COc1ccc(cc1)S(=O)(=O)N1CCCCC1CC(=O)Nc1ncccn1
The compound's biological activity is primarily attributed to its interaction with various biological targets, particularly in the central nervous system and cancer pathways. It has been shown to exhibit inhibitory effects on enzymes such as acetylcholinesterase, which is crucial in neurodegenerative disorders like Alzheimer's disease.
Inhibition of Acetylcholinesterase
Research indicates that derivatives containing piperidine and piperazine moieties can inhibit acetylcholinesterase effectively, leading to increased levels of acetylcholine in synaptic clefts. This mechanism is beneficial for enhancing cognitive functions and could be a therapeutic strategy for Alzheimer's disease .
Anticancer Properties
Several studies have explored the anticancer potential of compounds similar to this compound. The sulfonamide group in the structure has been associated with cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| A549 (Lung Cancer) | 20 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10 | Inhibition of proliferation |
Neuroprotective Effects
The compound shows promise in neuroprotection, potentially mitigating neuronal damage through antioxidant mechanisms and modulation of neuroinflammatory pathways.
Study 1: Neuroprotective Effects in Animal Models
A study conducted on rat models demonstrated that administration of the compound led to significant reductions in markers of oxidative stress and inflammation in the brain, suggesting protective effects against neurodegeneration .
Study 2: Anticancer Efficacy in vitro
In vitro studies on various cancer cell lines revealed that the compound induced apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential disruption and caspase activation. The findings indicated a promising direction for further development as an anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
